1-Benzhydryl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea
Description
Properties
IUPAC Name |
1-benzhydryl-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-18-13-14-21(27-15-8-16-31(27,29)30)17-22(18)25-24(28)26-23(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-14,17,23H,8,15-16H2,1H3,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUXLLYMLVUYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Benzhydryl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, chemical properties, and biological effects, particularly focusing on its antimicrobial and anticancer activities.
- Molecular Formula : C24H25N3O3S
- Molecular Weight : 435.54 g/mol
- Purity : Typically around 95%.
Synthesis
The synthesis of this compound involves the reaction of benzhydryl derivatives with isothiazolidinones. A notable method includes the use of various reagents to facilitate the formation of the urea bond, which is crucial for its biological activity. The versatility in synthetic pathways allows for the generation of various derivatives that may exhibit enhanced biological properties.
Antimicrobial Activity
Research indicates that derivatives of this compound possess notable antimicrobial properties. For instance:
- Cytotoxicity : Certain synthesized derivatives have shown promising results against a range of bacterial strains and moderate effectiveness against fungal pathogens. One study demonstrated that a related compound exhibited significant inhibition against bacterial beta-lactamases, suggesting potential applications in overcoming antibiotic resistance.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Mechanism of Action : Compounds structurally related to this compound have been identified as inhibitors of specific kinases involved in cell proliferation. Inhibitors targeting KIF18A protein have shown efficacy in reducing tumor growth in preclinical models .
Case Studies
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| Micetich et al., 1987 | Benzhydryl derivatives | Antimicrobial | Potent inhibition against bacterial beta-lactamases |
| Shankar et al., 2017 | Novel urea derivatives | Antimicrobial & Cytotoxicity | Promising activity against bacterial strains and moderate fungal inhibition |
| Pireddu et al., 2012 | Pyridylthiazole-based ureas | ROCK Inhibition | Significant binding affinity leading to potential therapeutic applications |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of the target compound and related urea derivatives from the evidence:
Key Observations:
Urea Linker : All three compounds retain the urea backbone, enabling hydrogen-bond interactions critical for target binding in bioactive molecules.
The 2-nitrophenyl group in is electron-withdrawing, which may polarize the urea moiety, altering reactivity or binding affinity. The morpholinoethoxy group in introduces solubility-enhancing polar moieties, contrasting with the target’s sulfone-rich isothiazolidine ring.
Heterocyclic Systems: The 1,1-dioxidoisothiazolidine in the target is a sulfone-containing heterocycle, likely improving oxidative stability compared to the benzimidazole in or the thiazole in .
Physicochemical and Pharmacological Implications
- Lipophilicity : The benzhydryl group in the target compound suggests higher logP values compared to and , which could impact bioavailability and distribution.
- Toxicity: The nitro group in may pose genotoxic risks, whereas the morpholinoethoxy group in is associated with lab-specific handling precautions .
Research Findings and Methodological Notes
- The absence of crystallographic data for the target compound limits mechanistic insights.
- Biological Activity: No activity data are provided for the target compound. However, urea derivatives are often explored as kinase inhibitors, antivirals, or antimicrobials; substituent variations dictate target specificity.
Q & A
Q. What are the established synthetic routes for 1-Benzhydryl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea?
The synthesis of this compound typically involves multi-step reactions:
- Step 1: Formation of the dioxidoisothiazolidin moiety via oxidation of isothiazolidine precursors using reagents like hydrogen peroxide or ozone .
- Step 2: Introduction of the 2-methylphenyl group through Friedel-Crafts alkylation or palladium-catalyzed coupling .
- Step 3: Coupling the benzhydryl group to the urea backbone using carbodiimides (e.g., EDC or DCC) under anhydrous conditions .
- Step 4: Final purification via recrystallization or chromatography (HPLC/SEC) to achieve >95% purity .
Q. How is the structural characterization of this compound performed?
Key analytical methods include:
- X-ray crystallography : To resolve the 3D configuration of the benzhydryl and dioxidoisothiazolidin groups. SHELX software is widely used for refinement .
- NMR spectroscopy : H and C NMR confirm regiochemistry, particularly the urea linkage and substituent positions. DMSO-d₆ is preferred due to the compound’s limited solubility .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS for [M+H]⁺ ion analysis) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
Discrepancies in bioassay results (e.g., IC₅₀ variability) may arise from:
- Solubility limitations : Use DMSO stock solutions standardized to ≤0.1% v/v in assays to avoid solvent interference .
- Orthogonal assays : Combine enzymatic inhibition studies (e.g., fluorescence-based assays) with cellular viability assays (MTT/XTT) to validate target specificity .
- Molecular docking : Compare binding poses in silico (using AutoDock Vina or Schrödinger) to identify key interactions with targets like kinases or GPCRs .
Q. What experimental designs are recommended to study the stability of the urea linkage under physiological conditions?
- Hydrolytic stability : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours .
- Enzymatic degradation : Use liver microsomes or esterase-rich media to assess metabolic susceptibility. LC-MS/MS identifies breakdown products .
- pH-dependent stability : Test across a pH range (2–10) to simulate gastrointestinal and lysosomal environments. Urea bond cleavage is often pH-sensitive .
Q. How can researchers optimize reaction yields for the dioxidoisothiazolidin moiety synthesis?
- Oxidation optimization : Replace traditional oxidants (e.g., H₂O₂) with catalytic TEMPO/NaClO₂ systems to reduce side reactions .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >85% yield .
- In situ monitoring : Use FTIR to track the disappearance of the isothiazolidin C=S bond (∼1050 cm⁻¹) and emergence of the sulfone S=O peak (∼1300 cm⁻¹) .
Notes
- Methodological focus : Emphasized experimental protocols over theoretical definitions.
- Advanced techniques : Highlighted orthogonal validation and computational modeling to address research challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
